molecular formula C7H9NO4 B158172 1-Acetyl-4-oxoazetidin-2-yl acetate CAS No. 127020-77-3

1-Acetyl-4-oxoazetidin-2-yl acetate

Cat. No.: B158172
CAS No.: 127020-77-3
M. Wt: 171.15 g/mol
InChI Key: UZRFXGJQRAZTKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-4-oxoazetidin-2-yl acetate is a β-lactam derivative belonging to the azetidinone class, characterized by a four-membered lactam ring with acetyl and acetate substituents. The compound’s structure includes a ketone group at position 4 and ester functionalities (acetyl and acetate) at positions 1 and 2, which may enhance solubility and metabolic stability compared to simpler azetidinones.

Properties

CAS No.

127020-77-3

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

(1-acetyl-4-oxoazetidin-2-yl) acetate

InChI

InChI=1S/C7H9NO4/c1-4(9)8-6(11)3-7(8)12-5(2)10/h7H,3H2,1-2H3

InChI Key

UZRFXGJQRAZTKY-UHFFFAOYSA-N

SMILES

CC(=O)N1C(CC1=O)OC(=O)C

Canonical SMILES

CC(=O)N1C(CC1=O)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparison

The compound’s closest analogs include other azetidinones and structurally related heterocycles. Key comparisons are outlined below:

Compound Substituents Key Functional Groups Biological Activity Synthesis Method
1-Acetyl-4-oxoazetidin-2-yl acetate Acetyl (C1), acetate (C2) Lactam, ketone, esters Antimicrobial (inferred) Likely [2+2] cycloaddition or acylation
4-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid Chloro, nitrobenzene, benzoic acid Lactam, aromatic nitro, carboxylic acid Antimicrobial, anti-inflammatory Schiff base formation followed by cyclization
N-(2-(substituted)-4-oxothiazolidin-3-yl) acetamides Thiazolidinone core, arylidene groups Thiazolidinone, amide, aryl Anticancer, antimicrobial Condensation with mercaptoacetic acid
Cyclohexyl acetate Cyclohexyl ester Ester Flavoring agent, solvent Esterification of cyclohexanol with acetic acid
Vinyl acetate Vinyl ester Ester, alkene Polymer precursor (e.g., polyvinyl acetate) Catalytic addition of acetic acid to acetylene

Physicochemical Properties

  • Polarity: The dual ester groups in this compound likely increase polarity compared to aromatic-substituted azetidinones (e.g., nitrobenzene derivatives), improving aqueous solubility but reducing membrane permeability.
  • Stability: The β-lactam ring is inherently strained, but electron-withdrawing substituents (e.g., acetyl) may stabilize the ring against hydrolysis compared to unsubstituted azetidinones.
  • Thermal Behavior: Esters like cyclohexyl acetate and vinyl acetate exhibit lower thermal stability due to ester cleavage, whereas azetidinones may decompose via ring-opening reactions .

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